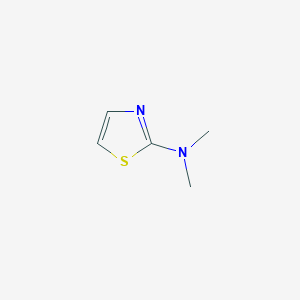![molecular formula C7H4N2O2S B1314083 3-Nitrothieno[3,2-b]pyridine CAS No. 26579-59-9](/img/structure/B1314083.png)
3-Nitrothieno[3,2-b]pyridine
Overview
Description
3-Nitrothieno[3,2-b]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity . This compound is known for its potential therapeutic applications and is commonly used in various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrothieno[3,2-b]pyridine typically involves the nitration of thieno[3,2-b]pyridine. One common method is the reaction of thieno[3,2-b]pyridine with a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent . The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Nitrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Scientific Research Applications
3-Nitrothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitrothieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation . The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
3-Nitrothieno[3,2-b]pyridine can be compared with other nitro-substituted heterocyclic compounds, such as:
5-Nitrothieno[2,3-b]pyridine: Similar in structure but with the nitro group at a different position, leading to different reactivity and biological activity.
6-Nitropyrrolo[3,2-b]pyridine: Contains a pyrrole ring instead of a thiophene ring, resulting in distinct chemical properties and applications.
5-Nitropyrazolo[3,4-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a thiophene ring, which confer unique chemical and biological properties .
Properties
IUPAC Name |
3-nitrothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLPDVVGNDJTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500275 | |
| Record name | 3-Nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-59-9 | |
| Record name | 3-Nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)
![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)










